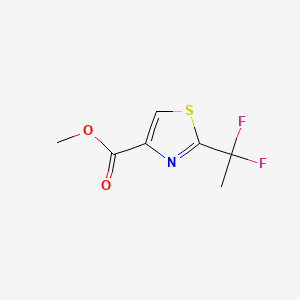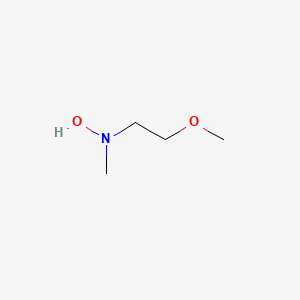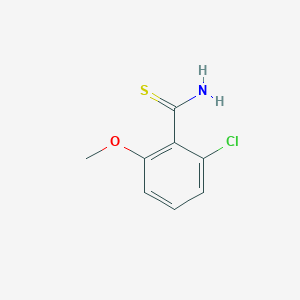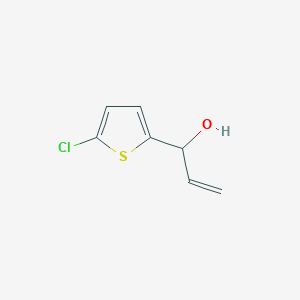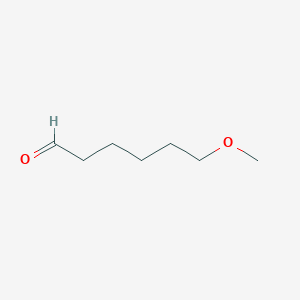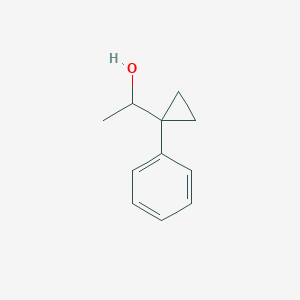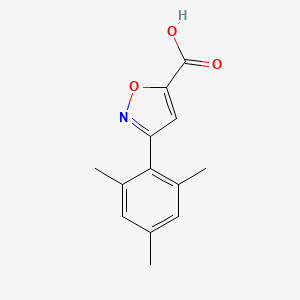
4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that contains both imidazole and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Alkylation: The imidazole ring is then alkylated using 2-chloroethylamine to introduce the ethyl group.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone.
Coupling Reaction: Finally, the imidazole and pyrazole rings are coupled together using a suitable coupling agent, such as phosphorus oxychloride, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives.
科学的研究の応用
4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Chloro-1H-imidazole
- 4-Chloro-1H-pyrazole
- 2-Chloro-1H-imidazole
Uniqueness
4-Chloro-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
特性
分子式 |
C9H12ClN5 |
|---|---|
分子量 |
225.68 g/mol |
IUPAC名 |
4-chloro-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12ClN5/c1-7-12-2-3-14(7)4-5-15-6-8(10)9(11)13-15/h2-3,6H,4-5H2,1H3,(H2,11,13) |
InChIキー |
CXTRDMJHQQYAPV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CCN2C=C(C(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


